molecular formula C22H29N5O4 B2789488 3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887696-28-8

3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2789488
M. Wt: 427.505
InChI Key: LVXDLUACUFNARG-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-amino-4,6-dimethyl-7,8-dihydro-5H-pyrrolo[2,3-d]pyrimidine-5,7-dione with 2-methoxy-5-methylphenylacetic acid, followed by alkylation with ethyl iodide and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product.

Starting Materials
2-amino-4,6-dimethyl-7,8-dihydro-5H-pyrrolo[2,3-d]pyrimidine-5,7-dione, 2-methoxy-5-methylphenylacetic acid, ethyl iodide, sodium borohydride, ethyl chloroacetate

Reaction
Condensation of 2-amino-4,6-dimethyl-7,8-dihydro-5H-pyrrolo[2,3-d]pyrimidine-5,7-dione with 2-methoxy-5-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate, Alkylation of the intermediate with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding alkylated intermediate, Reduction of the alkylated intermediate with sodium borohydride in the presence of a solvent such as methanol to form the reduced intermediate, Reaction of the reduced intermediate with ethyl chloroacetate in the presence of a base such as sodium hydride (NaH) to form the final product

properties

IUPAC Name

3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-6-31-10-9-25-20(28)18-19(24(4)22(25)29)23-21-26(12-15(3)13-27(18)21)16-11-14(2)7-8-17(16)30-5/h7-8,11,15H,6,9-10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXDLUACUFNARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=CC(=C4)C)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-6H, 7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione

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